![molecular formula C15H16N4OS2 B2396758 N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide CAS No. 1421504-80-4](/img/structure/B2396758.png)
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide
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Overview
Description
“N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide” is a complex organic compound that contains several functional groups, including a pyrazole ring, a thiazole ring, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole and thiazole rings are both five-membered heterocycles, which can contribute to the compound’s stability and reactivity . The thiophene ring is a sulfur-containing heterocycle, which could influence the compound’s electronic properties .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole, thiazole, and thiophene rings, as well as the carboxamide group. These functional groups can participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocycles could contribute to its stability, while the carboxamide group could influence its solubility .
Scientific Research Applications
- Antitubercular Activity : Some derivatives of this compound have shown potent anti-tubercular activity against Mycobacterium tuberculosis strains .
- Antileishmanial and Antimalarial Potential : A molecular simulation study justified the in vitro antipromastigote activity of a specific compound, which could be relevant for treating leishmaniasis and malaria .
- Dye Sensitizers for Solar Cells : Research into dyes for solar cells often involves heterocyclic compounds. The conjugated system in this compound may make it suitable for dye-sensitized solar cells .
- Regioselective Synthesis : Developing methods for the regiocontrolled synthesis of substituted imidazoles (such as this compound) remains strategically important due to their widespread applications .
- Indole Derivatives : Although not directly related, indole derivatives (such as indole-3-acetic acid) have diverse biological activities. While this compound is not an indole, exploring its potential effects on cellular processes could be worthwhile .
Medicinal Chemistry and Drug Development
Materials Science and Optoelectronics
Catalysis and Synthetic Chemistry
Biological and Clinical Research
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes and receptors, involved in different biochemical pathways .
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to conformational changes in the target proteins, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their diverse pharmacological effects . For instance, imidazole derivatives have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
These functional groups can influence the compound’s solubility, permeability, and stability, thereby affecting its bioavailability .
Result of Action
Based on its structural similarity to other heterocyclic compounds, it can be inferred that it might exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, its interaction with its targets can be influenced by the presence of other molecules, such as cofactors or competitive inhibitors .
properties
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-10-7-11(2)19(18-10)15-17-13(9-22-15)3-5-16-14(20)12-4-6-21-8-12/h4,6-9H,3,5H2,1-2H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFJXNJFELGCCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CSC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)thiophene-3-carboxamide |
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